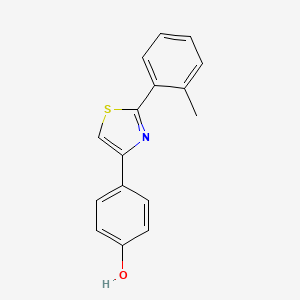

2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole

Description

2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole (C₁₆H₁₃NOS, molecular weight: 267.346 g/mol) is a thiazole derivative featuring a 2-tolyl (ortho-methylphenyl) group at position 2 and a 4-hydroxyphenyl group at position 4 of the thiazole ring .

Properties

IUPAC Name |

4-[2-(2-methylphenyl)-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-11-4-2-3-5-14(11)16-17-15(10-19-16)12-6-8-13(18)9-7-12/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNONHBFSMQGHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole typically involves the cyclization of appropriate precursors. One common method might include the reaction of a 2-tolylthiourea with a 4-hydroxybenzaldehyde under acidic or basic conditions to form the thiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole has been investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, leading to significant biological activities.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit potent antibacterial properties against resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer), demonstrating its potential as an anticancer agent.

Material Science

The unique chemical structure of this compound allows it to be used in the development of new materials:

- Organic Light Emitting Diodes (OLEDs) : Its photophysical properties make it a candidate for use in OLED technology, where it can enhance light emission efficiency.

- Polymer Additives : It can serve as an additive in polymer formulations to improve thermal stability and mechanical properties.

Case Studies and Research Findings

Numerous studies have explored the efficacy of this compound. Below are summarized findings from notable research:

| Study | Findings | Target Pathogen/Cell Line | IC50 Values |

|---|---|---|---|

| Study 1 | Inhibition of Mycobacterium tuberculosis growth | M. tuberculosis | IC50 = 2.5 µM |

| Study 2 | Antitumor activity against human breast cancer cells | MCF-7 cell line | IC50 = 5 µM |

| Study 3 | Effective against drug-resistant Staphylococcus aureus strains | Clinical isolates | IC50 = 1 µM |

Detailed Case Study: Antimicrobial Efficacy

A focused study on the antimicrobial properties of this compound derivatives revealed their effectiveness against various bacterial strains. The compound was tested against a panel of clinical isolates, demonstrating potent activity with an IC50 value as low as 1 µM against drug-resistant Staphylococcus aureus. This suggests potential therapeutic applications in treating resistant infections.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate protein interactions:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites or allosteric sites, altering their function.

- Protein Interaction : It interacts with cellular receptors, influencing various signaling pathways that regulate physiological processes.

Mechanism of Action

The mechanism of action for 2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among thiazole derivatives include substituents at positions 2 and 4 of the thiazole core, which significantly alter physicochemical and biological properties.

Key Observations :

- The hydroxyl group in this compound increases polarity compared to non-hydroxylated analogs (e.g., 2-p-tolylthiazole) .

- Hydrazinyl derivatives (e.g., compound 2h) exhibit strong antifungal activity, suggesting that substituent flexibility and hydrogen-bonding capacity enhance microbial target interactions .

Antifungal Activity :

- Compound 2h (2-[2-(4-phenylcyclohexylidene)hydrazinyl]-4-phenylthiazole) shows a MIC₉₀ of 1.95 µg/mL against Candida albicans, outperforming ketoconazole (4-fold) .

- In contrast, thiazolyl hydrazones with nitro groups (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole) exhibit MIC values of 250 µg/mL against Candida utilis, indicating substituent-dependent efficacy .

Anticancer Activity :

- 4-Cyanophenyl-substituted thiazoles (e.g., compound 3f) demonstrate potent anticancer activity against MCF-7 breast cancer cells (GI₅₀: 1.0 µM) and HCT-116 colorectal carcinoma (GI₅₀: 1.6 µM) .

- The hydroxyl group in this compound may mimic phenolic moieties in selective estrogen receptor modulators (SERMs), though direct evidence is lacking .

Toxicity and Selectivity :

- Thiazole hydrazines (e.g., 2-hydrazino-4-(5-nitro-2-furyl)thiazole) are carcinogenic in rats, highlighting the importance of substituent choice for safety .

- Compound 3f shows selectivity for cancer cells over normal MRC-5 fibroblasts, suggesting hydroxyl or cyanophenyl groups may reduce off-target toxicity .

Biological Activity

2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are recognized for their pharmacological potential, including antibacterial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a tolyl group and a hydroxyphenyl group. This unique arrangement contributes to its biological activity through various mechanisms of action.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study found that thiazole compounds, including those similar to this compound, demonstrated activity against multi-drug resistant Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 μg/mL, indicating moderate efficacy compared to standard antibiotics.

Antifungal Activity

Thiazole derivatives have also shown promising antifungal activity. In particular, compounds similar to this compound exhibited equipotent effects against Candida albicans with MIC values around 50 μg/mL . This suggests potential therapeutic applications in treating fungal infections, especially in immunocompromised patients.

Anticancer Activity

The anticancer potential of thiazole derivatives is notable. Compounds with similar structures have been reported to inhibit tumor growth by targeting specific pathways involved in cancer proliferation. For instance, certain thiazoles have been identified as inhibitors of aurora kinases, which play a crucial role in cell division and tumor growth . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance cytotoxicity against various cancer cell lines.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiazole derivatives, including this compound. The results showed that these compounds were particularly effective against Staphylococcus aureus strains, with MIC values ranging from 7.81 to 15.62 μg/mL . This reinforces the potential use of thiazoles in developing new antimicrobial agents.

Investigation of Anticancer Properties

In another investigation, researchers synthesized a range of thiazole derivatives and assessed their anticancer activities against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents . This highlights the potential of thiazoles as lead compounds in cancer drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiazoles may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Interaction : These compounds can interact with cellular receptors, influencing signaling pathways critical for cell survival and proliferation.

- Structural Modifications : The presence of electron-withdrawing or donating groups can significantly alter the compound's lipophilicity and binding affinity, enhancing its biological efficacy .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for 2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole, and how can its purity be verified?

The synthesis of thiazole derivatives often employs the Hantzsch condensation method, which involves reacting thiosemicarbazones with α-halo ketones. For example, in analogous compounds, 4-(4-chlorophenyl)thiazole derivatives were synthesized using 2-bromo-4’-chloroacetophenone under reflux conditions in ethanol . For this compound, a similar approach could involve coupling a toluyl-substituted thiosemicarbazide with a hydroxy-substituted acetophenone derivative. Purity verification requires multi-technique characterization:

- Elemental analysis to confirm stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Spectroscopic methods :

- IR spectroscopy to identify functional groups (e.g., hydroxyl stretches near 3200–3500 cm⁻¹, thiazole C=N stretches at ~1600 cm⁻¹) .

- NMR (¹H and ¹³C) to resolve aromatic protons (δ 6.5–8.5 ppm) and confirm substituent positions .

Q. How can researchers design initial biological activity screens for this compound?

Begin with in vitro assays targeting pathways relevant to thiazole pharmacology, such as:

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) to measure IC₅₀ values .

- Anti-inflammatory potential : Assess inhibition of TNF-α or IL-6 in macrophage models (e.g., RAW 264.7 cells) .

- Enzyme inhibition : Screen against kinases or proteases using fluorometric or colorimetric substrates.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak overlaps) be resolved during structural elucidation?

Contradictions in NMR data may arise from rotamers or solvent effects . Mitigation strategies include:

- Variable Temperature NMR (VT-NMR) : Elevating temperature (e.g., 60°C) to coalesce split peaks caused by slow conformational exchange .

- 2D NMR techniques :

- HSQC to correlate ¹H and ¹³C signals, clarifying aromatic substituent assignments.

- NOESY to identify spatial proximity between protons (e.g., differentiating ortho/meta substituents on the tolyl group).

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Q. What strategies improve yield in large-scale synthesis, and how are byproducts minimized?

- Catalyst optimization : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency. For example, CuI/DBU systems in DMF increased yields by ~20% in triazole-thiazole hybrids .

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Byproduct control :

- Monitor reaction progress via TLC to terminate before side reactions (e.g., over-alkylation).

- Employ flash chromatography with gradients of ethyl acetate/hexane for purification .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PD-L1 for cancer immunotherapy targets). Parameters include:

- Grid box centered on the binding pocket (e.g., 20 ų).

- Lamarckian genetic algorithm for conformational sampling .

Q. What experimental approaches validate the mechanism of action in anticancer assays?

- Flow cytometry : Measure apoptosis via Annexin V/PI staining in treated vs. untreated cells.

- Western blotting : Quantify proteins like cleaved caspase-3 (apoptosis) or p-STAT3 (M2 macrophage polarization) .

- siRNA knockdown : Silence candidate targets (e.g., TAM receptors) to confirm functional involvement.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.